![molecular formula C11H14N2O6S B2892803 5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid CAS No. 1038386-17-2](/img/structure/B2892803.png)
5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions. One notable method is the Henkel reaction , which leads to the concurrent formation of furan-2,5-dicarboxylic acid (2,5-FDCA) and furan-2,4-dicarboxylic acid (2,4-FDCA) . Under solvent-free conditions, potassium-2-furoate reacts at 260°C in the presence of Lewis acidic catalysts (such as CdI2 or ZnCl2). The disproportionation of potassium-2-furoate yields both furan and the dicarboxylic acids .
Molecular Structure Analysis
The molecular structure of 5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid consists of a furan ring fused with a piperazine moiety. The acetyl group and sulfonamide substituent enhance its chemical properties. Single-crystal X-ray analysis reveals that 2,4-FDCA has a more linear character compared to 2,5-FDCA, making it structurally more comparable to terephthalic acid (TA). This structural feature makes it an interesting monomer for synthetic polyesters .
properties
IUPAC Name |
5-(4-acetylpiperazin-1-yl)sulfonylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-8(14)12-4-6-13(7-5-12)20(17,18)10-3-2-9(19-10)11(15)16/h2-3H,4-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFMKRCRHDBKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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